molecular formula C22H21N3O4 B2473726 2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid CAS No. 1379875-60-1

2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid

Cat. No. B2473726
CAS RN: 1379875-60-1
M. Wt: 391.427
InChI Key: QCGJAVBYTBXADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality 2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. GABA Uptake Inhibitors and Neurological Research

Kerscher-Hack et al. (2016) synthesized and biologically evaluated a series of N-alkylated imidazole alkanoic acids, including derivatives of 1H-imidazol-4-ylacetic acid, 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid, and others as mGAT3 inhibitors. These compounds, with lipophilic moieties delineated from the 2-[9-(4-methoxyphenyl)-9H-fluoren-9-yl]oxyethyl residue, were characterized for inhibitory potencies at mouse GABA transporter proteins mGAT1-mGAT4, showing significance in neurological research (Kerscher-Hack et al., 2016).

2. Bioimaging and Photophysics

The study by Morales et al. (2010) explored the linear photophysical characterization and two-photon absorption (2PA) properties of a water-soluble fluorene derivative (analogous in structure to 2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid). This derivative was used for bioimaging purposes, demonstrating high alpha(v)beta(3) integrin selectivity, which makes it valuable for integrin imaging and related medical applications (Morales et al., 2010).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-10-23-20(25)12-19(21(26)27)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18-19H,12-13H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGJAVBYTBXADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid

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